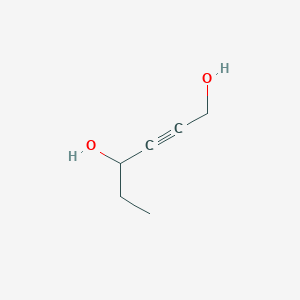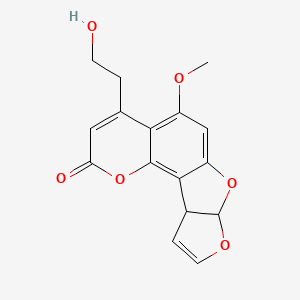
Parasiticol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parasiticol is a compound known for its unique properties and applications in various fields. It is a mycotoxin produced by certain species of Aspergillus fungi, including Aspergillus flavus and Aspergillus parasiticus . This compound has garnered significant attention due to its potential impact on health and its diverse applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of parasiticol involves complex chemical reactions. The primary method includes the cultivation of Aspergillus species under controlled conditions to induce the production of this compound. The fungi are grown on specific substrates, and the compound is extracted and purified using advanced chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is typically carried out in large-scale bioreactors. The process involves optimizing the growth conditions of Aspergillus species, including temperature, pH, and nutrient availability. The harvested fungi are then processed to extract and purify this compound, ensuring high yield and purity .
化学反应分析
Types of Reactions: Parasiticol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound .
科学研究应用
Parasiticol has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the behavior of mycotoxins and their interactions with other chemicals . In biology, this compound is employed to investigate the mechanisms of fungal pathogenicity and the effects of mycotoxins on cellular processes . In medicine, it is studied for its potential therapeutic applications, including its role in developing antifungal drugs . Additionally, this compound is used in the industry for the development of bio-based materials and as a reference standard in analytical chemistry .
作用机制
The mechanism of action of parasiticol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to cellular proteins and disrupting their normal functions . This interaction can lead to the inhibition of key enzymes and the alteration of cellular signaling pathways, ultimately affecting cell viability and function . The compound’s ability to interfere with protein synthesis and induce oxidative stress is central to its biological activity .
相似化合物的比较
Parasiticol is structurally related to other mycotoxins, such as aflatoxins and aspertoxins . it is unique in its specific molecular structure and the distinct pathways it targets. Unlike aflatoxins, which are known for their potent carcinogenic properties, this compound has a different spectrum of biological activities and is less toxic . Similar compounds include aflatoxin B1, aflatoxin G1, and aspertoxin, each with its own unique properties and applications .
Conclusion
This compound is a compound of significant interest due to its unique properties and diverse applications in scientific research. Its synthesis, chemical reactions, and mechanism of action provide valuable insights into the behavior of mycotoxins and their potential uses in various fields. By comparing this compound with similar compounds, researchers can better understand its uniqueness and explore new avenues for its application.
属性
CAS 编号 |
23315-33-5 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC 名称 |
6-(2-hydroxyethyl)-8-methoxy-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1,5,7,9,14-pentaen-4-one |
InChI |
InChI=1S/C16H14O6/c1-19-10-7-11-14(9-3-5-20-16(9)21-11)15-13(10)8(2-4-17)6-12(18)22-15/h3,5-7,9,16-17H,2,4H2,1H3 |
InChI 键 |
OECIBMLUZYCUSQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=CC(=O)OC2=C3C4C=COC4OC3=C1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


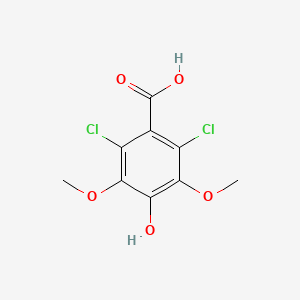

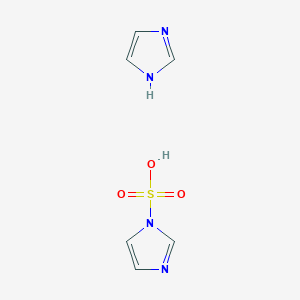
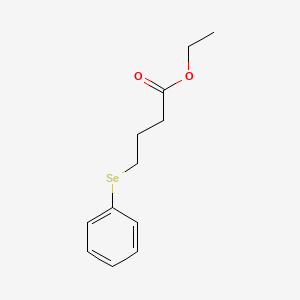

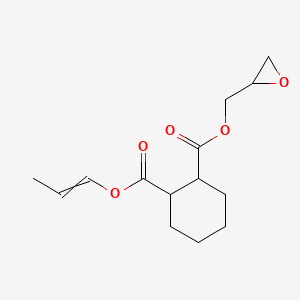

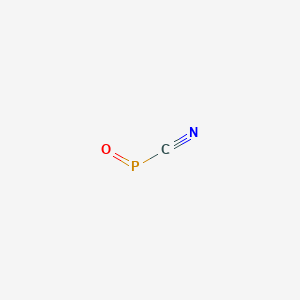
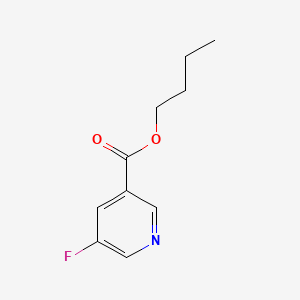
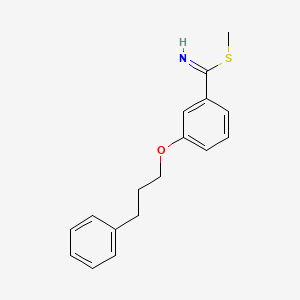
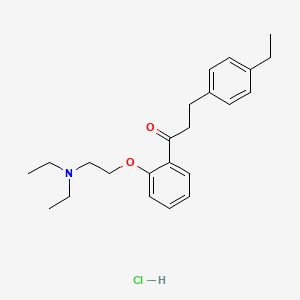
![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
